molecular formula C17H20N6O B608321 Kdm5-IN-1 CAS No. 1628210-26-3

Kdm5-IN-1

Katalognummer B608321
CAS-Nummer: 1628210-26-3
Molekulargewicht: 324.38
InChI-Schlüssel: KRXWJZIHQRIGSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KDM5-IN-1 is a potent, selective, and orally bioavailable KDM5 inhibitor . It has an IC50 of 15.1 nM . It is used for research purposes .


Synthesis Analysis

KDM5 inhibitors are designed to target cysteine residues only present in the KDM5 sub-family . The covalent binding to the targeted proteins was confirmed by MS and time-dependent inhibition . Additional competition assays show that compounds were non 2-OG competitive .


Molecular Structure Analysis

The molecular weight of KDM5-IN-1 is 324.38 . The formula is C17H20N6O . The CAS number is 1628210-26-3 .


Chemical Reactions Analysis

KDM5-IN-1 is found to potently inhibit KDM5B and KDM5C isoforms . It is significantly less potent against other KDM enzymes . When dosed orally in mice at 50 mg/kg twice a day, KDM5-IN-1 shows an unbound maximal plasma concentration Cmax >15-fold over its cell EC50 .


Physical And Chemical Properties Analysis

KDM5-IN-1 is a solid, white to off-white compound . It is soluble in DMSO . It should be stored at -20°C for powder and -80°C for the solvent .

Wissenschaftliche Forschungsanwendungen

  • Cancer Cell Survival and Drug Resistance : Kdm5-IN-1, particularly CPI-455, has been shown to reduce the survival of drug-tolerant persister cancer cells (DTPs) by inhibiting KDM5, which is critical for the survival of these cells. It results in elevated global levels of H3K4 trimethylation and decreases the number of DTPs in multiple cancer cell line models (Vinogradova et al., 2016).

  • Neurodevelopmental Disorders : Research on Drosophila melanogaster indicates that reducing KDM5 activity can cause intestinal barrier dysfunction and changes in social behavior, correlating with compositional changes in the gut microbiota. This suggests a potential role for Kdm5-IN-1 in studying the gut-microbiome-brain axis in intellectual disability (ID) and autism spectrum disorders (ASD) (Chen et al., 2019).

  • Stem Cell Research and Reprogramming : Inhibitors of KDM5 demethylases, like imidazopyridines, have been found to improve reprogramming efficiency of human induced pluripotent stem cells (iPSCs), suggesting a potential application in stem cell research and therapy (Dabiri et al., 2019).

  • Breast Cancer Research : The inhibition of KDM5A has been associated with anti-cancer activity, specifically in breast cancer cell lines. It induces cell cycle arrest and senescence by modulating H3K4me3 demethylation (Yang et al., 2019).

  • Gene Expression and Mitochondrial Function : KDM5, through its PHD reader motif, activates gene expression by recognizing chromatin context. This is especially pertinent in regulating mitochondrial structure and function (Liu & Secombe, 2015).

  • Target for Oncology Drug Discovery : KDM5 histone demethylases have been identified as crucial oncogenic drivers, suggesting that Kdm5-IN-1 could serve as a targeted therapeutic agent in oncology (Rotili & Mattevi, 2016).

  • Therapeutic Resistance in Cancer : Genetic deletion or inhibition of KDM5 activity has been found to increase sensitivity to anti-estrogens by modulating estrogen receptor signaling, highlighting its role in therapeutic resistance in breast cancer (Hinohara et al., 2018).

  • Pancreatic Cancer Research : The KDM5 family, including KDM5A/B/C, is overexpressed in pancreatic adenocarcinoma and is associated with poor prognosis, suggesting a role for Kdm5-IN-1 in therapeutic intervention and prognostic assessment in pancreatic cancer (Duan et al., 2022).

  • Chronic Myeloid Leukemia : KDM5B, a member of the KDM5 family, maintains chronic myeloid leukemia through multiple epigenetic actions, including the regulation of myeloid differentiation and Toll-like receptor signaling (Xue et al., 2020).

Wirkmechanismus

KDM5-IN-1 works by inhibiting the KDM5 family, which demethylates H3K4me3/me2 . This reestablishes H3K4 methylation and restores the expression of genes repressed on loss of KMT2D . KDM5-IN-1 increased H3K4me3 levels and caused an antiproliferative response in vitro .

Safety and Hazards

The safety data sheet of KDM5-IN-1 indicates that there are no hazards not otherwise classified (HNOC) or not covered by GHS .

Zukünftige Richtungen

KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas . It reverts the effects of KMT2D mutations by increasing levels of H3K4me3 and restoring expression of KMT2D-regulated genes . More potent and selective KDM5A inhibitors are urgently needed to help us expound the role for KDM5A in physiological and disease processes and to reduce off-target effects resulting from lack of selectivity .

Eigenschaften

IUPAC Name

5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCOPPONWZNBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kdm5-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kdm5-IN-1
Reactant of Route 2
Reactant of Route 2
Kdm5-IN-1
Reactant of Route 3
Kdm5-IN-1
Reactant of Route 4
Reactant of Route 4
Kdm5-IN-1
Reactant of Route 5
Reactant of Route 5
Kdm5-IN-1
Reactant of Route 6
Reactant of Route 6
Kdm5-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.